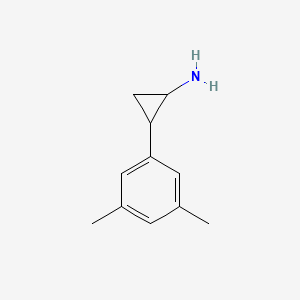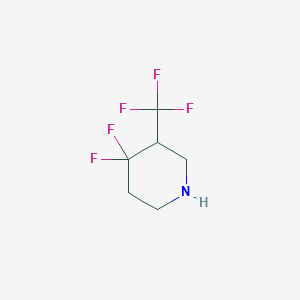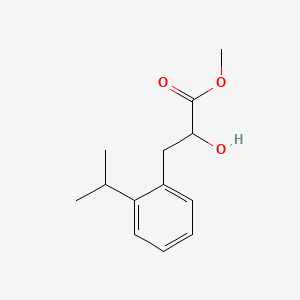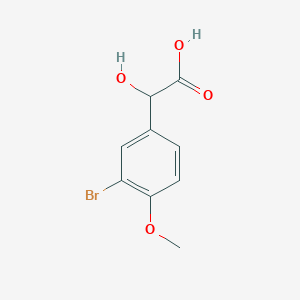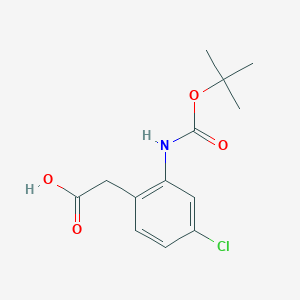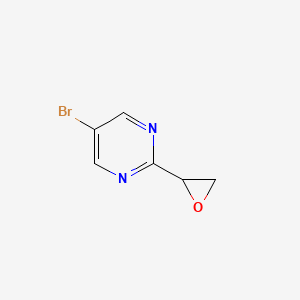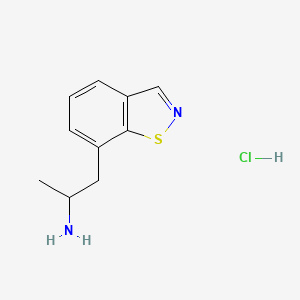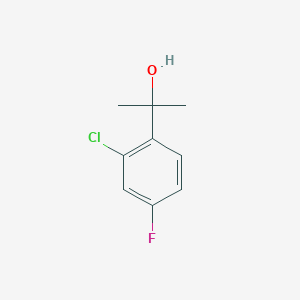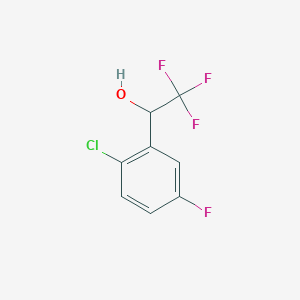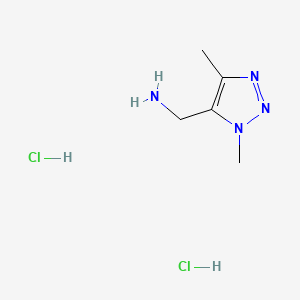![molecular formula C16H25N3 B15319669 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is a compound that features a piperazine ring substituted with a benzylpyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine typically involves the reaction of piperazine with a benzylpyrrolidine derivative. One common method includes the nucleophilic substitution reaction where a benzylpyrrolidine halide reacts with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine or pyrrolidine derivatives depending on the substituent used.
Scientific Research Applications
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzylpiperazine: Shares the piperazine ring but lacks the pyrrolidine moiety.
1-(2-Pyrrolidinylmethyl)piperazine: Similar structure but with different substitution patterns.
N-Benzylpyrrolidine: Contains the pyrrolidine ring but lacks the piperazine moiety.
Uniqueness: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is unique due to the presence of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
1-[(1-benzylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H25N3/c1-2-5-15(6-3-1)13-19-10-4-7-16(19)14-18-11-8-17-9-12-18/h1-3,5-6,16-17H,4,7-14H2 |
InChI Key |
HVEYOCOXNYLBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


